molecular formula C7H16O3S B14721079 Ethyl 2,2-dimethylpropane-1-sulfonate CAS No. 13304-66-0

Ethyl 2,2-dimethylpropane-1-sulfonate

Cat. No.: B14721079
CAS No.: 13304-66-0
M. Wt: 180.27 g/mol
InChI Key: QACOAEFYKTWQIE-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylpropane-1-sulfonate is an organic compound with a unique structure that includes an ethyl group, a dimethylpropane backbone, and a sulfonate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-ol with ethyl sulfonate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethylpropane-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium halides or amines in polar aprotic solvents.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution: Formation of ethyl halides or ethyl amines.

    Elimination: Formation of alkenes.

    Hydrolysis: Formation of 2,2-dimethylpropane-1-ol and sulfonic acid.

Scientific Research Applications

Ethyl 2,2-dimethylpropane-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethylpropane-1-sulfonate involves its ability to act as a sulfonate ester, which can participate in nucleophilic substitution and elimination reactions. The sulfonate group is a good leaving group, making the compound reactive under various conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2,2-dimethylpropane-1-sulfonate
  • Propyl 2,2-dimethylpropane-1-sulfonate
  • Butyl 2,2-dimethylpropane-1-sulfonate

Comparison: this compound is unique due to its specific ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs. The presence of the ethyl group can also affect the compound’s boiling point and other physical properties, making it suitable for different applications.

Properties

CAS No.

13304-66-0

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

ethyl 2,2-dimethylpropane-1-sulfonate

InChI

InChI=1S/C7H16O3S/c1-5-10-11(8,9)6-7(2,3)4/h5-6H2,1-4H3

InChI Key

QACOAEFYKTWQIE-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)CC(C)(C)C

Origin of Product

United States

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